
2-Naphthyl B-D-mannopyranoside
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Overview
Description
2-Naphthyl B-D-mannopyranoside is a compound that has garnered significant interest in the scientific community due to its diverse applications, particularly in the field of carbohydrate metabolism disorders. This compound is a glycoside, where the sugar component is mannose, and the aglycone part is 2-naphthol. Its unique structure allows it to be used in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl B-D-mannopyranoside typically involves the glycosylation of 2-naphthol with mannose derivatives. One common method is the Fischer glycosylation, where 2-naphthol is reacted with mannose in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic glycosylation. Enzymes like glycosyltransferases can be used to catalyze the transfer of mannose from a donor molecule to 2-naphthol, resulting in the formation of the desired glycoside. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl B-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups on the mannose moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted mannopyranosides.
Scientific Research Applications
2-Naphthyl B-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of β-mannosidase.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications in treating carbohydrate metabolism disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The primary mechanism of action of 2-Naphthyl B-D-mannopyranoside involves its role as a substrate for β-mannosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-naphthol and mannose. The compound’s interaction with β-mannosidase is crucial for studying the enzyme’s kinetics and inhibition .
Comparison with Similar Compounds
Similar Compounds
Methyl α-D-mannopyranoside: Another mannose derivative used in similar biochemical applications.
Cinnamoyl-substituted mannopyranosides: These compounds have been studied for their antimicrobial properties.
Boron-containing α-D-mannopyranoside: Investigated for its potential in boron neutron capture therapy (BNCT).
Uniqueness
2-Naphthyl B-D-mannopyranoside stands out due to its specific interaction with β-mannosidase, making it a valuable tool in enzyme assays and studies related to carbohydrate metabolism. Its unique structure also allows for diverse chemical modifications, enhancing its utility in various research fields .
Properties
Molecular Formula |
C16H18O6 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI Key |
MWHKPYATGMFFPI-RBGFHDKUSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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